N-(4-BROMOPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
Description
N-(4-Bromophenyl)-N-(2,4,5-trimethoxybenzyl)amine is a secondary amine featuring a 4-bromophenyl group and a 2,4,5-trimethoxybenzyl substituent. The bromine atom introduces electron-withdrawing effects, while the methoxy groups on the benzyl moiety enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
4-bromo-N-[(2,4,5-trimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-19-14-9-16(21-3)15(20-2)8-11(14)10-18-13-6-4-12(17)5-7-13/h4-9,18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMHBMDBQVQNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2=CC=C(C=C2)Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromophenyl)-N-(2,4,5-trimethoxybenzyl)amine is a synthetic compound with potential biological activities. Its unique structure, featuring both a bromophenyl and a trimethoxybenzyl moiety, suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C22H25BrN2O
- Molecular Weight : 439.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific neurotransmitter receptors.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, influencing various physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, including:
- A549 (lung cancer) : Significant reduction in cell viability was observed.
- MCF-7 (breast cancer) : The compound demonstrated cytotoxic effects comparable to established chemotherapeutics.
Antimicrobial Activity
The compound has been screened against several bacterial strains:
- Gram-positive and Gram-negative bacteria : Preliminary data suggest moderate antibacterial effects.
- Multidrug-resistant strains : Further studies are needed to evaluate efficacy against resistant bacteria.
Data Table: Biological Activity Summary
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the anticancer properties of various derivatives of this compound. The results indicated that modifications in the trimethoxy group significantly affected the cytotoxicity against A549 cells. Compounds with additional methoxy groups showed reduced efficacy compared to simpler derivatives .
- Antimicrobial Screening :
- Mechanistic Insights :
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activities. For instance, studies have shown that derivatives containing trimethoxy groups can effectively scavenge free radicals, demonstrating potential as therapeutic agents against oxidative stress-related diseases . The presence of electron-withdrawing groups like bromine enhances these activities by stabilizing radical intermediates.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess inhibitory effects against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Neuropharmacological Effects
Preliminary studies suggest that N-(4-bromophenyl)-N-(2,4,5-trimethoxybenzyl)amine may act as a neuroprotective agent. Its structural similarity to known neuropeptide antagonists positions it as a candidate for further exploration in treating neurodegenerative diseases .
Antioxidant Activity Study
A study conducted on related compounds demonstrated that those with trimethoxy groups exhibited IC50 values comparable to established antioxidants like ascorbic acid. The compound's structure allowed for enhanced electron delocalization, contributing to its efficacy in radical scavenging .
| Compound | IC50 Value (µM) | Maximum Inhibition (%) |
|---|---|---|
| This compound | 29 ± 2 | 89 ± 1.9 |
| Ascorbic Acid | 25 ± 1 | 90 ± 2 |
Antimicrobial Efficacy
In a comparative study assessing various amine derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four structurally related amines, focusing on molecular features, physicochemical properties, and functional implications.
Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The target compound's 2,4,5-trimethoxybenzyl group distinguishes it from simpler analogs like bis(4-bromophenyl)amine . The methoxy groups likely enhance solubility and steric bulk compared to non-methoxy-substituted amines.
- Halogen Influence : Similar to N-(4-bromophenyl)maleimide derivatives (e.g., IC₅₀ = 4.37 μM ), the bromine in the target compound may enhance binding interactions in biological systems without drastic activity differences compared to chloro or iodo analogs.
- Heterocyclic vs. Aromatic Systems : The thiazole-containing analog exhibits a lower molecular weight (298.20 g/mol) due to its compact heterocyclic structure, contrasting with the target compound's extended aromatic system.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
